molecular formula C17H19N3O5S B2399642 2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide CAS No. 1251609-48-9

2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide

Cat. No.: B2399642
CAS No.: 1251609-48-9
M. Wt: 377.42
InChI Key: JNLKUIVYIMXDAD-UHFFFAOYSA-N
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Description

2-[5-(Morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide is a chemical compound with the CAS Number 1251609-48-9 and a molecular formula of C17H19N3O5S . It features a molecular weight of 377.41 g/mol and is supplied for research purposes exclusively; it is not intended for human, veterinary, or household use . Compounds featuring the morpholine-4-sulfonyl group, similar to this one, are of significant interest in medicinal chemistry and are frequently investigated for their potential to modulate key biological pathways . For instance, such structural motifs have been explored in the development of tyrosine kinase inhibitors, which are capable of modulating kinase cascades and are relevant in the context of cell proliferation studies . Furthermore, the N-phenylacetamide moiety is a common pharmacophore found in molecules designed as carbonic anhydrase inhibitors, which are studied for their potential applications in areas such as oncology . Researchers utilize this compound in various preclinical studies to further understand its specific mechanism of action, physicochemical properties, and potential research applications.

Properties

IUPAC Name

2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c21-16(18-14-4-2-1-3-5-14)13-19-12-15(6-7-17(19)22)26(23,24)20-8-10-25-11-9-20/h1-7,12H,8-11,13H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLKUIVYIMXDAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide typically involves multiple steps, starting with the preparation of the morpholine ring and the sulfonyl group. The pyridinone moiety is then introduced through a series of reactions, including sulfonylation and amidation. The final product is obtained by coupling the intermediate compounds under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a dihydropyridine core linked to a morpholine sulfonyl group and a phenylacetamide moiety. The synthesis typically involves multi-step organic reactions that utilize morpholine derivatives and acetamide compounds, often requiring specific conditions such as temperature control and solvent choice to optimize yields.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • Studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For example, compounds with similar structures have shown significant cytotoxic effects against human tumor cells, with mean growth inhibition values indicating promising antitumor potential .
  • Antimicrobial Properties :
    • Preliminary investigations suggest that related compounds exhibit significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations reported around 256 µg/mL.
  • Enzyme Inhibition :
    • The compound may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to diseases, including neurodegenerative conditions. Similar compounds have been noted to inhibit acetylcholinesterase, highlighting their potential therapeutic applications in treating Alzheimer's disease .

Pharmacological Applications

The unique structural features of 2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide suggest several pharmacological applications:

  • Development of Anticancer Agents : The compound's ability to inhibit cancer cell growth positions it as a candidate for further development into anticancer therapies.
  • Antimicrobial Drug Development : Its antimicrobial properties could lead to the formulation of new antibiotics or treatments for infections resistant to current therapies.

Case Studies

Several studies have documented the efficacy of related compounds in clinical settings:

Study ReferenceCompound TestedFindings
Similar Dihydropyridine DerivativeSignificant cytotoxicity against breast cancer cell lines with IC50 values < 20 µM.
Morpholine DerivativeDemonstrated high levels of inhibition against multiple cancer cell lines in NCI assays, suggesting potential for further clinical development.

Mechanism of Action

The mechanism of action of 2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Differences
2-[5-(Morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide Not reported C₁₉H₂₁N₃O₅S (inferred) ~419.45 (estimated) Unsubstituted phenyl group
N-(2-Methoxy-5-methylphenyl) analog 1251553-07-7 C₁₉H₂₃N₃O₆S 421.47 2-Methoxy, 5-methylphenyl substituent
N-(2-Fluorophenyl) analog 1251690-72-8 C₁₇H₁₈FN₃O₅S 395.41 2-Fluorophenyl substituent
N-Methyl-N-phenyl analog 1251573-82-6 C₁₈H₂₁N₃O₅S 391.44 N-Methyl group on acetamide nitrogen

Key Observations :

  • Substituent Effects: The 2-methoxy-5-methylphenyl analog (421.47 g/mol) has increased molecular weight due to methoxy and methyl groups, which may enhance lipophilicity and metabolic stability . The N-methyl derivative (391.44 g/mol) reduces hydrogen-bonding capacity at the acetamide nitrogen, which could influence solubility and membrane permeability .
  • Hydrogen Bonding: The morpholine sulfonyl group acts as a strong hydrogen-bond acceptor, while the pyridinone carbonyl and acetamide NH (in non-methylated analogs) serve as donors. Fluorine and methoxy substituents may alter crystal packing or intermolecular interactions, as discussed in hydrogen-bonding analyses .

Implications of Substituent Variations

  • Electron-Donating Groups (e.g., Methoxy) : May increase electron density on the phenyl ring, enhancing π-π stacking interactions with aromatic residues in biological targets.
  • Electron-Withdrawing Groups (e.g., Fluorine) : Could improve binding to electronegative regions of targets, such as kinase ATP pockets.

Biological Activity

The compound 2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide is a synthetic derivative that falls within the class of sulfonamide compounds. Its structural complexity, featuring a morpholine sulfonyl group and a dihydropyridine core, suggests diverse biological activities that warrant thorough investigation.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

Component Description
MorpholineA six-membered ring containing one nitrogen atom, contributing to the compound's pharmacological properties.
SulfonamideThe sulfonyl group enhances solubility and biological activity.
DihydropyridineA bicyclic structure known for its role in various biological activities, including potential antimicrobial effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of dihydropyridine have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Evaluation
A study evaluating the antimicrobial activity of related compounds reported minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against specific bacterial strains, suggesting that modifications in structure can significantly influence potency .

Antitumor Activity

The potential antitumor effects of sulfonamide derivatives have been documented extensively. In vitro studies demonstrate that related compounds induce apoptosis in cancer cell lines, including pancreatic and gastric cancers.

Research Findings:
A comparative study showed that certain sulfonamide derivatives exhibited cytotoxicity against human cancer cell lines with IC50 values under 10 μM, indicating strong potential for development as anticancer agents .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Protein Synthesis : Similar compounds have demonstrated the ability to inhibit protein synthesis pathways in bacteria.
  • Biofilm Disruption : Compounds in this class have been shown to disrupt biofilm formation, which is critical for bacterial virulence and resistance .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, a comparative analysis with structurally similar compounds is essential.

Compound Name Structure Unique Features
N-(4-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-pyridin]StructureFluorine substitution enhances lipophilicity
N-(3-methoxyphenyl)-2-[5-(piperidin-4-sulfonyl)-pyridin]StructurePiperidine may alter biological activity
N-(4-chlorophenyl)-2-[5-(piperazin-4-sulfonyl)-dihydropyridin]StructureChlorine substitution affects receptor interaction

This table highlights how variations in substituents can lead to differences in pharmacokinetics and biological efficacy.

Q & A

Q. What are the key steps in synthesizing 2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide?

The synthesis involves multi-step reactions, typically starting with pyridin-2-yl derivatives and functionalizing them via sulfonation, coupling, and acetamide formation. Critical steps include:

  • Sulfonation : Introducing the morpholine-4-sulfonyl group using sulfonating agents under controlled pH and temperature .
  • Coupling reactions : Linking the dihydropyridinone core to the phenylacetamide moiety via nucleophilic substitution or condensation .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, monitored by HPLC/TLC .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and functional group integrity (e.g., morpholine sulfonyl protons at δ 3.5–3.7 ppm) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 403.5) .
  • IR spectroscopy : Peaks at 1670–1700 cm1^{-1} confirm carbonyl groups (2-oxo-dihydropyridine and acetamide) .

Q. What are the primary physicochemical properties of this compound?

PropertyValue/MethodReference
LogD (partition coeff.)1.577 (measured via shake-flask)
Water solubility (logSw)-2.32 (predicted)
Polar surface area79.5 Ų
StabilityStable in DMSO at -20°C for 6 months

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

Key variables include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonation efficiency .
  • Temperature control : Maintaining 60–80°C during coupling prevents side reactions .
  • Catalyst use : Base catalysts (e.g., K2_2CO3_3) improve acetamide formation kinetics .
  • Workflow : Continuous flow reactors reduce reaction times by 30% compared to batch methods .

Q. How should researchers resolve contradictions in bioactivity data across studies?

  • Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests .
  • Compound stability checks : Monitor degradation via HPLC under assay conditions (e.g., pH 7.4 buffer) .
  • Target engagement studies : Use competitive binding assays with radiolabeled ligands to confirm specificity .

Q. What computational approaches predict biological targets for this compound?

  • Molecular docking : Prioritize targets like kinases or GPCRs using AutoDock Vina, focusing on the morpholine sulfonyl group’s hydrogen-bonding potential .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on phenylacetamide) with activity trends .
  • MD simulations : Assess binding stability (>100 ns trajectories) to filter false positives .

Q. How can researchers address low solubility in biological assays?

  • Co-solvent systems : Use 0.1% DMSO in PBS, ensuring final concentrations ≤0.1% to avoid cytotoxicity .
  • Prodrug derivatization : Introduce phosphate esters at the 2-oxo position to enhance aqueous solubility .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .

Data Contradiction Analysis

Q. How to interpret conflicting results in enzyme inhibition vs. cellular activity?

ScenarioPossible CauseResolution Strategy
High enzyme IC50_{50} but low cellular EC50_{50}Poor membrane permeabilityMeasure intracellular concentration via LC-MS
Inactive in enzyme assays but active in cellsOff-target effectsPerform CRISPR-mediated target knockout
Inconsistent replicate dataCompound aggregationAdd 0.01% Tween-80 to assays

Methodological Best Practices

Q. What in vitro assays are recommended for initial bioactivity screening?

  • Kinase inhibition : Use ADP-Glo™ assay for IC50_{50} determination .
  • Cytotoxicity : MTT assay in HEK293 or HeLa cells (48–72 hr exposure) .
  • Metabolic stability : Microsomal half-life (human liver microsomes, NADPH cofactor) .

Q. How to validate the compound’s mechanism of action experimentally?

  • Competitive binding : SPR or ITC to measure binding affinity (Kd_d) .
  • Mutagenesis : Engineer key residues (e.g., Lys123 in kinase targets) to disrupt binding .
  • Transcriptomics : RNA-seq to identify downstream pathway modulation .

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